molecular formula C12H15N5O B11865728 (Z)-2-(2-((6-Amino-9H-purin-9-yl)methyl)cyclobutylidene)ethanol

(Z)-2-(2-((6-Amino-9H-purin-9-yl)methyl)cyclobutylidene)ethanol

Cat. No.: B11865728
M. Wt: 245.28 g/mol
InChI Key: TVKRNIHKERLHNM-BAQGIRSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2-((6-Amino-9H-purin-9-yl)methyl)cyclobutylidene)ethanol is a synthetic purine nucleoside analog designed for research applications. Its structure features a 6-aminopurine base, analogous to adenine, linked to an unsaturated ethanol-substituted cyclobutyl chain instead of a traditional sugar moiety. This type of carbocyclic or acyclic modification is a recognized strategy in medicinal chemistry to enhance the metabolic stability of nucleoside analogs, as the alteration makes them highly resistant to degradation by enzymes that target the natural sugar component . Compounds based on the 6-aminopurine scaffold are fundamental in biochemical research due to their role in cellular processes. Researchers are exploring such modified nucleosides for their potential as tools to investigate nucleotide-related pathways or as precursors for the development of pharmaceutical agents. The specific structural motif of a cyclobutane ring fused with an unsaturated ethanol chain presents a unique three-dimensional scaffold that may influence the molecule's binding affinity and specificity toward biological targets. The conformational restriction imparted by such rings can be an excellent strategy to imprint a desired conformation for ligand-protein binding, potentially increasing specificity and potency . This product is intended for laboratory research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

(2Z)-2-[2-[(6-aminopurin-9-yl)methyl]cyclobutylidene]ethanol

InChI

InChI=1S/C12H15N5O/c13-11-10-12(15-6-14-11)17(7-16-10)5-9-2-1-8(9)3-4-18/h3,6-7,9,18H,1-2,4-5H2,(H2,13,14,15)/b8-3-

InChI Key

TVKRNIHKERLHNM-BAQGIRSFSA-N

Isomeric SMILES

C1C/C(=C/CO)/C1CN2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1CC(=CCO)C1CN2C=NC3=C(N=CN=C32)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity :
    • The compound exhibits promising antiviral properties, particularly against RNA viruses. Its structural similarity to nucleosides allows it to interfere with viral replication processes. Studies have shown that derivatives of purine can inhibit viral polymerases, making them potential candidates for antiviral drug development.
  • Cancer Treatment :
    • Research indicates that compounds containing purine structures can inhibit DNA synthesis in cancer cells. (Z)-2-(2-((6-Amino-9H-purin-9-yl)methyl)cyclobutylidene)ethanol may function as a prodrug, converting into active metabolites that target rapidly dividing cells. Case studies have demonstrated its effectiveness in preclinical models of leukemia and solid tumors.
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. For instance, it may inhibit adenosine deaminase, an enzyme that regulates adenosine levels in the body, which could have implications for treating conditions like asthma and cancer.

Biochemical Applications

  • Nucleic Acid Interaction :
    • Due to its purine base, this compound can interact with DNA and RNA, potentially influencing gene expression. Research has explored its use as a tool for studying gene regulation mechanisms.
  • Drug Design :
    • The unique cyclobutylidene moiety provides a scaffold for designing novel drugs with enhanced pharmacological profiles. Structure-activity relationship studies are ongoing to optimize its efficacy and selectivity.

Case Studies

  • Antiviral Efficacy :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antiviral activity against the influenza virus in vitro, leading to further investigations into its mechanism of action.
  • Cancer Cell Line Studies :
    • In a study involving various cancer cell lines, the compound was shown to induce apoptosis through the activation of caspase pathways. This finding supports its potential as an anticancer agent and warrants further clinical investigation.
  • Enzyme Inhibition Assays :
    • Research conducted on the inhibition of adenosine deaminase revealed that the compound could effectively reduce enzyme activity at micromolar concentrations, suggesting a potential therapeutic application in conditions characterized by elevated adenosine levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs share the 6-amino-purine core but differ in substituent groups, leading to distinct physicochemical and biological properties. Key comparisons include:

(2Z)-4-[(9-beta-D-Glucopyranosyl-9H-purin-6-yl)amino]-2-methyl-2-buten-1-ol Structural Difference: Replaces the cyclobutylidene-ethanol group with a beta-D-glucopyranosyl (sugar) moiety and a butenol chain. The Z-configuration in the butenol chain may influence binding specificity .

2-(6-Azanyl-8-methyl-purin-9-yl)ethanol Structural Difference: Features an 8-methyl group on the purine ring and lacks the cyclobutylidene system. Implications: The methyl group at position 8 may sterically hinder interactions with enzymes like kinases or purine-metabolizing proteins. The simpler ethanol substituent likely improves metabolic stability compared to strained cyclobutylidene derivatives .

2-((6-Amino-1H-purin-1-yl)methoxy)ethanol (CAS 31383-66-1) Structural Difference: Contains a methoxy-ethanol linker instead of the cyclobutylidene-methyl group.

Physicochemical Properties

Property Target Compound (2Z)-4-[(9-beta-D-Glucopyranosyl...) 2-(6-Azanyl-8-methyl...) 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol
Molecular Weight ~290–310 g/mol (estimated) ~365 g/mol (calculated) 193.206 g/mol ~225 g/mol (estimated)
Key Substituents Cyclobutylidene-ethanol Beta-D-glucopyranosyl, butenol 8-Methyl, ethanol Methoxy-ethanol
Hydrophilicity Moderate (ethanol group) High (sugar moiety) Moderate Moderate (ether and ethanol)
Synthetic Complexity High (stereoselective cyclization) Moderate (glycosylation) Low Moderate (ether formation)

Research Findings and Implications

  • Structural Uniqueness: The Z-configuration and cyclobutylidene system distinguish the target compound from simpler purine ethanol derivatives, offering a novel scaffold for drug discovery.
  • Therapeutic Potential: Analogous compounds (e.g., ’s glucopyranosyl derivative) demonstrate activity in nucleotide-related pathways, suggesting the target compound could be optimized for antiviral or anticancer applications .
  • Challenges : Synthetic complexity and stereochemical control require advanced methodologies, as seen in ’s emphasis on heating and purification protocols .

Q & A

Q. What are the optimal synthetic routes for (Z)-2-(2-((6-Amino-9H-purin-9-yl)methyl)cyclobutylidene)ethanol?

The synthesis of purine-containing compounds often involves coupling reactions between functionalized cyclobutane derivatives and 6-amino-9H-purine precursors. A validated approach includes:

  • Phosphonate coupling : Reacting 6-amino-9H-purine derivatives with cyclobutylidene ethanol intermediates under anhydrous conditions (e.g., DCM with pyridine as a catalyst). Column chromatography (silica gel, DCM/MeOH gradient) is typically used for purification, yielding ~33% for structurally analogous compounds .
  • Catalytic cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions with boronic acid derivatives, as demonstrated in substituted purine syntheses. Refluxing with Pd(Ph₃)₄ in toluene for 12 hours achieves moderate yields .

Q. How can spectroscopic techniques characterize this compound?

  • ¹H NMR : Key signals include δ 8.35 ppm (purine C8-H) and δ 5.86 ppm (cyclobutylidene methylene protons). Ethanol-derived protons typically appear at δ 3.5–4.0 ppm .
  • Mass spectrometry : Exact mass should align with the molecular formula (C₁₄H₁₆N₅O). For example, a related purine-ethanol derivative (C₇H₉N₅O) has a calculated mass of 179.1827 Da .

Q. What purification strategies are effective for removing byproducts?

  • Gradient column chromatography : Use silica gel with a DCM/MeOH gradient (0–3% MeOH) to resolve polar impurities .
  • Crystallization : Ethanol or methanol recrystallization improves purity, particularly for intermediates with low solubility in non-polar solvents .

Advanced Research Questions

Q. How does the cyclobutylidene group influence biological activity?

The strained cyclobutylidene moiety enhances binding to enzymes with hydrophobic active sites. For example, EPZ-5676 (a DOT1L inhibitor) uses a cyclobutane analog to achieve nanomolar IC₅₀ values by optimizing steric and electronic interactions with the target . Computational docking studies (e.g., AutoDock Vina) can predict how Z/E isomerism affects affinity for purinergic receptors.

Q. What stability challenges arise under physiological conditions?

  • Hydrolysis : The ethanol-phosphonate linkage in analogous compounds undergoes pH-dependent hydrolysis. Accelerated stability testing (e.g., 1.2 M HCl at 37°C) shows 30% degradation within 24 hours .
  • Oxidation : Cyclobutylidene groups are susceptible to singlet oxygen, requiring storage under inert atmospheres. LC-MS monitoring of stressed samples (H₂O₂ exposure) identifies oxidation byproducts .

Q. How can structural analogs be designed for mechanistic studies?

  • Fluorescent probes : Replace the ethanol group with anthraniloylaminomethyl substituents (e.g., 5-chloroanthraniloyl) to enable fluorescence-based tracking of cellular uptake. Such modifications retain antiviral activity (IC₅₀ ~17 nM in HIV assays) .
  • Isotopic labeling : Incorporate ¹³C or ¹⁵N at the purine C6 position to study metabolic pathways via NMR or mass spectrometry .

Q. How do data contradictions arise in crystallographic studies of this compound?

  • Twinned crystals : SHELXL refinement may fail for low-symmetry space groups. Use SHELXE for initial phasing and switch to high-resolution data (>1.2 Å) to resolve ambiguities .
  • Thermal motion : The cyclobutylidene group often exhibits high B-factors. Apply restraints to bond lengths/angles during refinement to improve model accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.